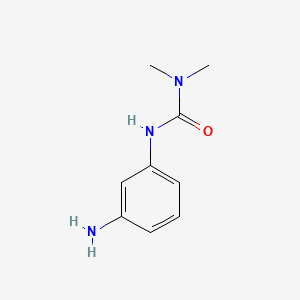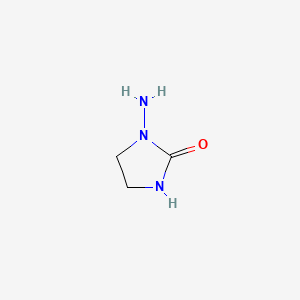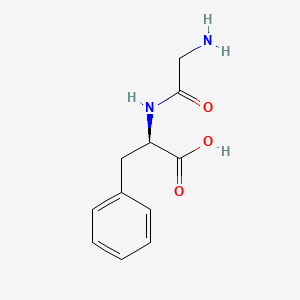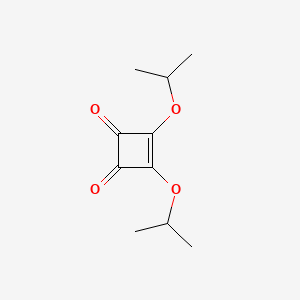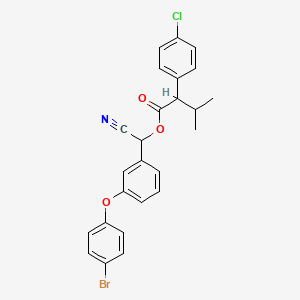
4-Propoxybenzène-1,2-diamine
Vue d'ensemble
Description
4-Propoxybenzene-1,2-diamine is an organic compound with the molecular formula C9H14N2O. It is characterized by the presence of a benzene ring substituted with a propoxy group at the fourth position and two amino groups at the first and second positions. This compound has garnered interest in various fields of research and industry due to its unique physical and chemical properties.
Applications De Recherche Scientifique
4-Propoxybenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
Target of Action
Benzimidazole derivatives, which are structurally similar to 4-propoxybenzene-1,2-diamine, have been shown to disrupt tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division and structure.
Mode of Action
4-Propoxybenzene-1,2-diamine likely interacts with its targets by binding to them, thereby disrupting their normal function. In the case of tubulin, this disruption could lead to the prevention of microtubule formation, which is crucial for cell division . This could result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Disruption of these pathways could lead to cell death, particularly in cancer cells that rely on rapid cell division for growth .
Pharmacokinetics
It can be analyzed using reverse phase (rp) high-performance liquid chromatography (hplc), which suggests that it may be soluble in certain solvents and could potentially be absorbed and distributed in the body .
Result of Action
The result of 4-Propoxybenzene-1,2-diamine’s action is likely cell cycle arrest and apoptosis, particularly in cancer cells . This is due to its potential disruption of tubulin polymerization, which prevents the formation of microtubules necessary for cell division . This could lead to significant tumor growth inhibition .
Analyse Biochimique
Biochemical Properties
4-Propoxybenzene-1,2-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which facilitate the binding of 4-Propoxybenzene-1,2-diamine to the active sites of these enzymes .
Cellular Effects
The effects of 4-Propoxybenzene-1,2-diamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Propoxybenzene-1,2-diamine has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism . These effects can result in either the promotion or inhibition of cell proliferation, depending on the cellular context.
Molecular Mechanism
At the molecular level, 4-Propoxybenzene-1,2-diamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 4-Propoxybenzene-1,2-diamine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Propoxybenzene-1,2-diamine over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that 4-Propoxybenzene-1,2-diamine remains stable under standard laboratory conditions for extended periods . Its degradation products can have distinct biochemical properties, which may influence cellular processes differently. Long-term exposure to 4-Propoxybenzene-1,2-diamine in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Propoxybenzene-1,2-diamine vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, 4-Propoxybenzene-1,2-diamine can induce toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
4-Propoxybenzene-1,2-diamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are essential for its biotransformation and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may produce both active and inactive metabolites, influencing its overall biochemical activity.
Transport and Distribution
The transport and distribution of 4-Propoxybenzene-1,2-diamine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters and distributed within tissues through binding to plasma proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 4-Propoxybenzene-1,2-diamine is crucial for its activity and function. It is often directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of 4-Propoxybenzene-1,2-diamine provides insights into its mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxybenzene-1,2-diamine typically involves the reaction of 4-nitrophenol with propyl bromide to form 4-propoxynitrobenzene. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro groups to amino groups, yielding 4-Propoxybenzene-1,2-diamine .
Industrial Production Methods: In industrial settings, the production of 4-Propoxybenzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the hydrogenation step .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Propoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon or Raney nickel are commonly employed.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives.
Comparaison Avec Des Composés Similaires
4-Methoxybenzene-1,2-diamine: Similar structure but with a methoxy group instead of a propoxy group.
4-Ethoxybenzene-1,2-diamine: Similar structure but with an ethoxy group instead of a propoxy group.
4-Butoxybenzene-1,2-diamine: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness: 4-Propoxybenzene-1,2-diamine is unique due to its specific propoxy substitution, which imparts distinct physical and chemical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
4-propoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAOMJOZLSTWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204735 | |
| Record name | 4-Propoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56190-17-1 | |
| Record name | 4-Propoxy-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56190-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propoxybenzene-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056190171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propoxybenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1265986.png)


